(6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone
Description
Properties
CAS No. |
832103-05-6 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
(6-aminonaphthalen-2-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H16N2O/c16-14-6-5-11-9-13(4-3-12(11)10-14)15(18)17-7-1-2-8-17/h3-6,9-10H,1-2,7-8,16H2 |
InChI Key |
XWMQCYNSLNSYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)N |
Origin of Product |
United States |
Biological Activity
Introduction
The compound (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone , with the chemical formula CHNO, is a synthetic organic molecule notable for its potential applications in medicinal chemistry. Its structure features a naphthalene core substituted with an amino group and a pyrrolidine moiety linked via a methanone functional group. This compound has garnered attention for its diverse biological activities, including antidepressant, anticancer, and antimicrobial effects.
Chemical Structure and Properties
The chemical structure of (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone can be represented as follows:
Key Features
- Naphthalene Core : Provides a stable aromatic system.
- Amino Group : Potentially enhances interaction with biological targets.
- Pyrrolidine Moiety : May facilitate binding to various receptors.
1. Antidepressant Effects
Research indicates that derivatives of (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone may influence neurotransmitter systems involved in mood regulation. Studies have suggested that compounds with similar structures exhibit significant interactions with serotonin and norepinephrine receptors, which are crucial for mood stabilization .
2. Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. Structural analogs have shown efficacy in inhibiting cancer cell proliferation through mechanisms such as:
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
- Cell Cycle Arrest : Preventing cancer cells from dividing and proliferating .
Case Study: Inhibition of Cancer Cell Lines
A notable study demonstrated that (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone analogs inhibited the growth of various cancer cell lines, showcasing IC values in the micromolar range. The results indicated selective toxicity towards cancerous cells while sparing normal cells .
3. Antimicrobial Activity
Compounds with similar frameworks have been evaluated for their ability to combat bacterial and fungal infections. Preliminary data suggest that (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
The biological activity of (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone can be further understood through quantitative structure–activity relationship (QSAR) models. These models correlate chemical structure with biological efficacy, allowing researchers to predict the activity of new derivatives based on structural modifications.
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 6-Aminonaphthalene | Structure | Antidepressant effects |
| Pyrrolidine Derivatives | Structure | Anticancer properties |
| Naphthalene Derivatives | Structure | Antimicrobial activity |
Synthesis and Modification
Several synthetic routes have been developed for the preparation of (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone, highlighting its versatility in medicinal chemistry. Modifications to the core structure can enhance its pharmacological profiles and bioavailability.
Synthetic Pathways
Common methods include:
Comparison with Similar Compounds
Aminoalkylated Naphthalene-Based Chalcones
Example : 1-{4-Hydroxy-3-[(pyrrolidin-1-yl)methyl]phenyl}ethan-1-one
- Structural Differences : The chalcone derivative substitutes the naphthalene system with a phenyl ring and introduces a hydroxy group. The pyrrolidine is attached via a methylene bridge rather than directly to the ketone.
- The hydroxy group enables hydrogen bonding, while the methylene spacer may reduce steric hindrance.
3-(6-Methoxy-2-naphthyl)-1-(2-pyridyl)prop-2-en-1-one
- Structural Differences: Replaces the pyrrolidine ketone with a propenone chain and pyridyl group. The methoxy group at the 6-position contrasts with the amino group in the target compound.
- Electronic Effects: The propenone chain introduces extended conjugation, likely increasing UV absorption. The methoxy group is electron-donating but less basic than the amino group.
- Synthesis: Prepared via condensation of 6-methoxy-2-naphthaldehyde and 1-(pyridin-2-yl)ethanone, highlighting a route that could be adapted for the target compound.
Pyrrolidin-1-yl(2,4,6-trifluorophenyl)methanone
- Structural Differences: Substitutes the aminonaphthalene with a trifluorophenyl ring.
- Electronic Properties: Fluorine atoms impart strong electron-withdrawing effects, contrasting with the electron-donating amino group. Predicted pKa (-1.36) indicates high acidity compared to the target compound .
- Applications: Fluorinated aromatics are common in pharmaceuticals for metabolic stability, suggesting the target compound’s amino group may offer alternative binding modes.
(2-(6-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Structural Differences : Incorporates a pyridyl group with an ethylthio substituent and a phenyl ketone.
- Functional Impact : The ethylthio group enhances lipophilicity, while the pyridyl ring introduces nitrogen-based coordination sites. The target compound’s naphthalene system may provide stronger π-π stacking interactions.
3-Hydroxy-1-(6-methoxynaphthalen-2-yl)butan-1-one
- Structural Differences: Replaces the pyrrolidine ketone with a hydroxybutanone chain and a methoxy group.
- Solubility : The hydroxy group improves water solubility, whereas the target compound’s pyrrolidine may enhance solubility in organic solvents.
Data Table: Key Properties of Compared Compounds
Preparation Methods
Amide Bond Formation via Acyl Chloride Intermediate
One common approach to prepare (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone involves the conversion of 6-aminonaphthalene-2-carboxylic acid to its corresponding acyl chloride, followed by reaction with pyrrolidine to form the amide.
- 6-Aminonaphthalene-2-carboxylic acid is treated with thionyl chloride (SOCl2) in an inert solvent such as dichloromethane at room temperature or under reflux to generate the acyl chloride intermediate.
- The acyl chloride is then reacted with pyrrolidine in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, yielding the target amide.
- The crude product is purified by crystallization or chromatography.
This method is supported by analogous syntheses reported in the literature for related naphthalene amides, where thionyl chloride-mediated acyl chloride formation followed by amine coupling is standard practice.
Direct Coupling Using Carbodiimide or Other Coupling Agents
Alternatively, the amide bond can be formed via direct coupling of 6-aminonaphthalene-2-carboxylic acid with pyrrolidine using carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of additives like hydroxybenzotriazole (HOBt) to improve reaction efficiency and reduce side reactions.
- The acid and pyrrolidine are dissolved in a solvent such as dichloromethane or dimethylformamide (DMF).
- DCC or EDC is added along with HOBt.
- The mixture is stirred at room temperature or slightly elevated temperature until the reaction completes.
- The dicyclohexylurea byproduct is filtered off, and the product is purified.
This method avoids the need to isolate the acyl chloride intermediate and is widely used for sensitive substrates.
Comparative Data Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (6-Aminonaphthalen-2-yl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via a two-step process:
Nitro Group Reduction : Start with (6-nitronaphthalen-2-yl)(pyrrolidin-1-yl)methanone and reduce the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C in ethanol) .
Acylation : Alternatively, react 6-amino-2-naphthalenecarboxylic acid derivatives with pyrrolidine under coupling agents like EDCI/HOBt in anhydrous DCM .
- Key Variables : Temperature (e.g., 60–80°C for acylation), solvent polarity, and catalyst choice (e.g., Pd-C vs. Raney Ni) critically affect yields. For example, polar aprotic solvents (DMF, DMSO) enhance reaction efficiency but may complicate purification .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR to confirm the amine (-NH₂) resonance at δ 5.2–5.8 ppm and the pyrrolidinyl carbonyl (C=O) at ~170 ppm .
- X-ray Crystallography : Employ SHELX software (ShelXL for refinement, ShelXT for solution) to resolve crystal structures. Hydrogen atoms are typically idealized using riding models with Uiso values set to 1.2–1.5×Ueq of parent atoms .
- HPLC-MS : Validate purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening approaches are recommended for assessing its bioactivity?
- Methodological Answer :
- Enzyme Assays : Test inhibitory activity against kinases or oxidoreductases (e.g., CDK inhibitors) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Note that solubility in DMSO/PBS mixtures may require optimization to avoid false negatives .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Parameterize the pyrrolidinyl carbonyl group as a hydrogen bond acceptor and the naphthylamine as a π-π stacking moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2.0 Å indicates stable docking) .
- Table : Example docking scores for hypothetical targets:
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Site |
|---|---|---|
| CDK2 | -9.2 | ATP-binding pocket |
| PARP1 | -7.8 | Catalytic domain |
Q. How do conflicting crystallographic data from different studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from:
- Twinned Crystals : Use PLATON to check for twinning; refine using SHELXL’s TWIN/BASF commands .
- Disorder in the Pyrrolidinyl Group : Apply restraints (e.g., SIMU, DELU) during refinement to model dynamic conformations .
- Validation Tools : Cross-validate with checkCIF (IUCr) to identify geometric outliers (e.g., bond angles >5σ from ideal values) .
Q. What strategies optimize the compound’s solubility and stability in physiological assays?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or acetate groups at the amine site to improve bioavailability .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone sites (e.g., the amide bond) .
Q. How can reaction mechanisms for key transformations (e.g., acylation) be experimentally validated?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- Intermediate Trapping : Use in-situ IR spectroscopy to detect acyl intermediates during Friedel-Crafts acylation .
- DFT Calculations : Map energy profiles for proposed mechanisms (e.g., B3LYP/6-31G* level) to identify transition states .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities across studies?
- Methodological Answer :
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5), serum content (e.g., 10% FBS vs. serum-free), and incubation time. For example, serum proteins may sequester hydrophobic compounds, reducing apparent activity .
- Metabolic Stability : Test metabolite profiles using liver microsomes (e.g., human vs. rodent) to identify species-specific degradation .
- Dose-Response Curves : Ensure linearity (R² >0.95) across concentrations; non-linear regions may indicate aggregation or off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
